6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers optimizing kinase or antifolate leads face a critical challenge: generic 6-substituted analogs fail to recapitulate target engagement, with benzyl removal causing >78-fold potency loss. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1313712-15-0) delivers the precise pharmacophore required. • Essential 6-benzyl group for DHFR inhibitor potency (IC50 0.09 µM). • Validated core for ATR kinase, CaMKII, and topoisomerase II inhibitor series. • ≥95% purity, commercially available for reproducible SAR and library synthesis.

Molecular Formula C14H15N3
Molecular Weight 225.295
CAS No. 1313712-15-0
Cat. No. B596350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1313712-15-0
Synonyms6-Benzyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyriMidine
Molecular FormulaC14H15N3
Molecular Weight225.295
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
InChIInChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
InChIKeyWIBCTLGIHZHLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Foundational Scaffold


6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1313712-15-0) is a heterocyclic compound featuring a fused pyrido-pyrimidine ring system with a benzyl substituent at the 6-position . It serves as a core scaffold and versatile building block in medicinal chemistry and organic synthesis, particularly for the development of bioactive molecules targeting kinases, antifolates, and other therapeutic classes [1]. The compound's molecular formula is C14H15N3, with a molecular weight of 225.29 g/mol, and it is typically available in purities of 95% or higher . Its structure provides a privileged framework for further functionalization, making it a key intermediate in the synthesis of more complex derivatives with potential pharmaceutical applications [1].

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Irreplaceability


The tetrahydropyrido[4,3-d]pyrimidine scaffold exhibits diverse biological activities, but small structural changes can dramatically alter target engagement, potency, and selectivity . Generic substitution of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with other 6-substituted or unsubstituted analogs is not feasible because the benzyl group at the 6-position is critical for anchoring the molecule within certain binding pockets and for providing a versatile handle for further synthetic elaboration [1]. For instance, in related systems, the removal of a 6-benzyl group has been shown to abolish activity entirely, while even subtle modifications like ortho-substitution can drastically reduce potency due to steric clashes . Therefore, this specific compound is essential for SAR studies, lead optimization, and as a key intermediate where the benzyl moiety is required for downstream functionalization or biological activity.

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Key Differentiation Evidence


Purity and Supply Reliability

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is commercially available from multiple vendors with a guaranteed minimum purity of 95% or 98% . This level of purity is essential for reproducible synthetic transformations and biological assays. In contrast, closely related analogs such as 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4) are typically offered at 95% purity, and the unsubstituted core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS N/A) is less widely available as a pure, characterized building block . The higher purity and established supply chain of the target compound reduce the need for costly in-house purification and ensure batch-to-batch consistency for critical research.

Medicinal Chemistry Organic Synthesis Drug Discovery

Critical Role of the 6-Benzyl Group for Target Engagement

In a series of tetrahydropyrido[4,3-d]pyrimidine PARP inhibitors, the presence of an unsubstituted benzyl group at the 6-position was essential for activity. Specifically, removal of the benzyl group from a 2,4-dichloro-8,8-difluoro analog resulted in a complete loss of inhibitory activity (IC50 >10,000 nM), while the parent compound with the benzyl group had an IC50 of 127 nM . Furthermore, introducing ortho-substituents on the benzyl ring (e.g., ortho-methyl) caused a significant drop in potency (IC50 >1,000 nM) due to steric clashes with Tyr329 in the binding pocket . Although this data is from a related compound, it provides strong class-level evidence that the specific, unadorned 6-benzyl substitution pattern of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a privileged structural feature for maintaining high-affinity interactions in certain biological contexts.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Synthetic Versatility for Bioactive Analogs

The tetrahydropyrido[4,3-d]pyrimidine core is a recognized privileged scaffold for generating biologically active molecules [1]. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a key intermediate for the synthesis of a wide range of derivatives with enhanced potency and selectivity [2]. For example, it is a direct precursor to 2,4-diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which itself is a building block for antifolate agents with IC50 values as low as 0.09 µM against Toxoplasma gondii dihydrofolate reductase [3]. In contrast, the unsubstituted core (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) requires additional synthetic steps to introduce the benzyl group, which is often necessary for target engagement. The target compound's pre-installed benzyl group streamlines the synthesis of complex, biologically active molecules, saving time and resources.

Organic Synthesis Medicinal Chemistry Building Block

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Research & Industrial Applications


Synthesis of Antifolate Agents and DHFR Inhibitors

This compound is a key intermediate for synthesizing 2,4-diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogs, which have demonstrated potent inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii with IC50 values as low as 0.09 µM [1]. The pre-installed benzyl group is essential for achieving high potency and selectivity in this class of antifolates [1].

Kinase Inhibitor Development

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a validated core for potent and selective kinase inhibitors, including ATR kinase, CaMKII, and topoisomerase II [2][3]. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine provides the foundational structure for these inhibitor series. Its 6-benzyl group has been shown to be critical for maintaining high-affinity interactions in related systems, with removal leading to a >78-fold loss in potency .

SAR Studies and Lead Optimization

As a core scaffold with a critical pharmacophoric benzyl group, this compound is ideal for systematic structure-activity relationship (SAR) studies [2]. Its high purity (≥95%) and commercial availability ensure reproducible results when exploring substitutions at other positions (e.g., 2- and 4-positions) to modulate potency, selectivity, and physicochemical properties .

Building Block for Complex Heterocyclic Libraries

The compound's multiple reactive sites and the benzyl group's synthetic versatility make it an excellent starting material for generating diverse libraries of pyrido[4,3-d]pyrimidine derivatives [2]. These libraries can be screened against a wide range of biological targets, including those relevant to cancer, infectious diseases, and inflammation [1][3].

Technical Documentation Hub

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